N-(2-bromophenyl)formamide
Overview
Description
N-(2-Bromophenyl)formamide, also known as 2’-bromoformanilide, is an organic compound with the molecular formula C7H6BrNO. It consists of a bromophenyl group attached to a formamide group. This compound is a colorless or slightly yellow solid with a melting point of approximately 88-92°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Bromophenyl)formamide can be synthesized through the reaction of bromobenzene with formamide. One common method involves the use of triphenylphosphine and molecular iodine in the presence of a tertiary amine, which quickly produces the corresponding isocyanides under ambient conditions . Another method involves the dehydration of formamides using phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C, resulting in high yields of the product .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, ensuring the use of efficient and cost-effective reagents and conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromophenyl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Dehydration Reactions: The formamide group can be dehydrated to form isocyanides using reagents like phosphorus oxychloride or triphenylphosphine and iodine
Common Reagents and Conditions:
Triphenylphosphine and Iodine: Used in the presence of a tertiary amine for the rapid production of isocyanides.
Phosphorus Oxychloride and Triethylamine: Used as a dehydrating agent in the synthesis of isocyanides.
Major Products:
Isocyanides: Formed through the dehydration of the formamide group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-(2-Bromophenyl)formamide has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of other organic compounds and drugs.
Organometallic Complexes: Utilized in the synthesis of organometallic complexes for various applications.
Proteomics Research: Employed as a specialty product in proteomics research.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)formamide involves its ability to undergo dehydration and substitution reactions. The bromophenyl group can participate in nucleophilic substitution reactions, while the formamide group can be dehydrated to form isocyanides. These reactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
N-(4-Bromophenyl)formamide: Similar in structure but with the bromine atom in the para position.
N-(3-Bromophenyl)formamide: Similar in structure but with the bromine atom in the meta position.
Uniqueness: N-(2-Bromophenyl)formamide is unique due to the position of the bromine atom in the ortho position, which can influence its reactivity and the types of reactions it undergoes. This positional difference can affect the compound’s steric and electronic properties, making it distinct from its para and meta counterparts .
Properties
IUPAC Name |
N-(2-bromophenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-3-1-2-4-7(6)9-5-10/h1-5H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWIHFWQMRBQMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355876 | |
Record name | N-(2-bromophenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10113-38-9 | |
Record name | N-(2-bromophenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromoformanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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